molecular formula C23H28N2O3 B2685930 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide CAS No. 941911-64-4

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide

Cat. No. B2685930
CAS RN: 941911-64-4
M. Wt: 380.488
InChI Key: AAVFIRGBMJPNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide, also known as PTAC, is a novel compound that has gained attention in the field of scientific research. PTAC is a synthetic derivative of quinoline, which has been extensively studied for its diverse biological activities. PTAC has shown promising results in various scientific research applications, including cancer therapy, neurodegenerative diseases, and inflammation.

Scientific Research Applications

Structural Analysis and Properties

Studies on isoquinoline derivatives, such as those by Karmakar et al. (2007), explore the structural aspects and properties of salt and inclusion compounds based on amide-containing isoquinoline derivatives. These compounds exhibit interesting behaviors like gel formation and crystallization when treated with different mineral acids. They also form host–guest complexes with enhanced fluorescence emission, indicating potential applications in material science and sensing technologies (Karmakar et al., 2007).

Synthetic Approaches and Intermediate Applications

Research by Jiang et al. (2011) describes a new synthesis route for N-(3-cyano-7-ethoxy-1,4dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for selective EGFR kinase inhibitors. This highlights the significance of isoquinoline derivatives in pharmaceutical synthesis, particularly in developing anticancer agents (Jiang et al., 2011).

Antiproliferative Activities

Chen et al. (2013) synthesized N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives, evaluating them for antiproliferative activities against various human cancer cell lines. Their findings indicate the potential of these compounds in cancer therapy, particularly against nasopharyngeal carcinoma (Chen et al., 2013).

Bioactive N-Heterocycles Synthesis

Dulla et al. (2014) explored the synthesis of bioactive N-heterocycles using isovanillin derived N-aryl hydroxylamines, leading to novel benzo analogues of tricyclic isoxazolidines. This work underscores the versatility of isoquinoline derivatives as precursors in synthesizing compounds with potential anxiogenic properties, which could have implications in neurological research and therapeutics (Dulla et al., 2014).

Siderophore Activity and Microbial Interaction

Research by Dolence et al. (1991) on the synthesis of microbial siderophores involving N5-acetyl-N5-hydroxy-L-ornithine indicates the role of isoquinoline derivatives in studying microbial iron transport systems. Such studies contribute to understanding microbial pathogenicity and developing new antimicrobial strategies (Dolence et al., 1991).

properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-16(2)12-13-25-20-10-9-19(14-18(20)8-11-23(25)27)24-22(26)15-28-21-7-5-4-6-17(21)3/h4-7,9-10,14,16H,8,11-13,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVFIRGBMJPNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide

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